molecular formula C12H9Cl2N3O B2386928 N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide CAS No. 926241-26-1

N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide

Cat. No.: B2386928
CAS No.: 926241-26-1
M. Wt: 282.12
InChI Key: DXZFYWAJRSLXEG-UHFFFAOYSA-N
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Description

N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O and a molecular weight of 282.13 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, two chlorine atoms, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-amino-2,6-dichloropyridine with isonicotinic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as glacial acetic acid . The mixture is heated for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyridine derivatives. These products have various applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide is unique due to the presence of both the amino and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-9-5-8(15)6-10(14)11(9)17-12(18)7-1-3-16-4-2-7/h1-6H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZFYWAJRSLXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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